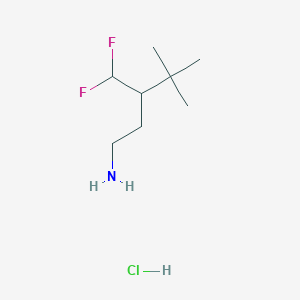

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride” is a type of organofluoride . It is part of a broader category of compounds that have been the subject of significant research due to their potential applications in various fields . The difluoromethyl group in these compounds is of particular interest because it can form bonds with various elements such as carbon (in its sp, sp2, and sp3 forms), oxygen, nitrogen, and sulfur .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can vary depending on the specific elements and groups they are bonded with . For example, the O–CF3 bond in ArOCF3 preferentially adopts an orthogonal orientation to the aromatic plane . This is different from the O–CH3 bond in ArOCH3, which generally adopts a coplanar structure .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group . The incorporation of fluorine and fluorinated moieties into organic molecules can give the original molecules improved chemical, physical, and biological properties .Mécanisme D'action

The mechanism of action of difluoromethylated compounds can vary depending on their specific structure and the context in which they are used . For example, in the case of eflornithine, a difluoromethylated compound used as a medication, the additional difluoromethyl group allows it to bind to a neighboring Cys-360 residue, remaining fixated within the active site .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound and its usage . For example, some safety data sheets advise against breathing in dust, fume, gas, or vapors from these compounds, and recommend using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future . This includes the invention of more difluoromethylation reagents, the development of new synthesis strategies, and the exploration of novel applications for difluoromethylated compounds .

Propriétés

IUPAC Name |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGILYYVEDQQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)

![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)